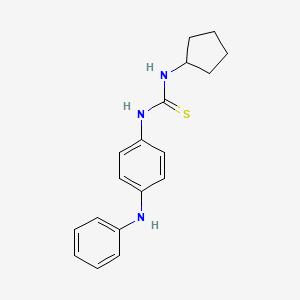![molecular formula C14H23BrN2 B5813873 (4-bromobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5813873.png)
(4-bromobenzyl)[2-(diethylamino)ethyl]methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-bromobenzyl)[2-(diethylamino)ethyl]methylamine, also known as BDMA, is a chemical compound that belongs to the class of tertiary amines. This compound has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
(4-bromobenzyl)[2-(diethylamino)ethyl]methylamine acts as a competitive inhibitor of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. By inhibiting acetylcholinesterase, this compound can increase the concentration of acetylcholine in the synapse, leading to enhanced cholinergic neurotransmission. This compound has also been shown to interact with nicotinic acetylcholine receptors, which are ion channels that are involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects in various systems. In biochemical studies, this compound has been used to probe the catalytic mechanism of acetylcholinesterase and to identify potential inhibitors of this enzyme. In physiological studies, this compound has been shown to enhance cognitive function and memory retention in animal models. This compound has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and other cognitive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4-bromobenzyl)[2-(diethylamino)ethyl]methylamine in lab experiments is its high potency and selectivity for acetylcholinesterase. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for biochemical and physiological studies. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain applications. Additionally, this compound has a relatively short half-life in vivo, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on (4-bromobenzyl)[2-(diethylamino)ethyl]methylamine. One potential area of study is the development of more potent and selective inhibitors of acetylcholinesterase based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on other neurotransmitter systems.
Synthesemethoden
(4-bromobenzyl)[2-(diethylamino)ethyl]methylamine can be synthesized by reacting 4-bromobenzyl chloride with N,N-diethylethylenediamine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dichloromethane or ethyl acetate and is typically carried out under reflux conditions. The resulting product is purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
(4-bromobenzyl)[2-(diethylamino)ethyl]methylamine has been used in various scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a probe in biochemical and physiological studies. This compound has been shown to be a useful tool for studying the mechanism of action of various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and nicotinic acetylcholine receptors.
Eigenschaften
IUPAC Name |
N-[(4-bromophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrN2/c1-4-17(5-2)11-10-16(3)12-13-6-8-14(15)9-7-13/h6-9H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCULSVCFPSITPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(4-methylphenyl)amino]methyl}phenyl)acetamide](/img/structure/B5813791.png)
![methyl [4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5813792.png)
![2-(mesityloxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5813800.png)
![2-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5813809.png)


![4-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5813835.png)
![5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5813836.png)
![4,6-dimethyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5813840.png)
![4-[(4-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5813848.png)
![2-(4-bromo-2-nitrophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5813849.png)

![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5813858.png)
![2-(isopropylthio)-3-(2-methyl-2-propen-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5813865.png)